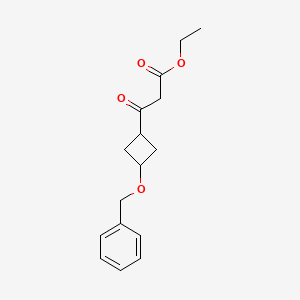![molecular formula C16H16Cl2N4O2 B13988341 N,N-bis(2-chloroethyl)-4-[(2-nitrophenyl)diazenyl]aniline CAS No. 66710-76-7](/img/structure/B13988341.png)
N,N-bis(2-chloroethyl)-4-[(2-nitrophenyl)diazenyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-bis(2-chloroethyl)-4-[(2-nitrophenyl)diazenyl]aniline: is a synthetic organic compound known for its unique chemical structure and properties This compound features a diazenyl group attached to an aniline ring, with two chloroethyl groups bonded to the nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(2-chloroethyl)-4-[(2-nitrophenyl)diazenyl]aniline typically involves a multi-step process. One common method starts with the nitration of aniline to form 2-nitroaniline. This is followed by a diazotization reaction, where the nitroaniline is treated with nitrous acid to form a diazonium salt. The diazonium salt is then coupled with N,N-bis(2-chloroethyl)amine under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pH, and reagent concentrations, to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to optimize production efficiency.
化学反应分析
Types of Reactions: N,N-bis(2-chloroethyl)-4-[(2-nitrophenyl)diazenyl]aniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl groups can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The aniline ring can undergo oxidation to form quinone derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Nucleophilic Substitution: Substituted aniline derivatives.
Reduction: Amino derivatives of the original compound.
Oxidation: Quinone derivatives.
科学研究应用
N,N-bis(2-chloroethyl)-4-[(2-nitrophenyl)diazenyl]aniline has been explored for various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
作用机制
The mechanism of action of N,N-bis(2-chloroethyl)-4-[(2-nitrophenyl)diazenyl]aniline involves its interaction with cellular components. The compound can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is particularly relevant in its potential use as an anticancer agent, where it can induce apoptosis in cancer cells by interfering with their genetic material.
相似化合物的比较
N,N-bis(2-chloroethyl)-4-aminobenzene: Similar structure but lacks the diazenyl group.
N,N-bis(2-chloroethyl)-4-nitroaniline: Similar structure but lacks the diazenyl group.
Uniqueness: N,N-bis(2-chloroethyl)-4-[(2-nitrophenyl)diazenyl]aniline is unique due to the presence of both the diazenyl and nitro groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications, setting it apart from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
66710-76-7 |
|---|---|
分子式 |
C16H16Cl2N4O2 |
分子量 |
367.2 g/mol |
IUPAC 名称 |
N,N-bis(2-chloroethyl)-4-[(2-nitrophenyl)diazenyl]aniline |
InChI |
InChI=1S/C16H16Cl2N4O2/c17-9-11-21(12-10-18)14-7-5-13(6-8-14)19-20-15-3-1-2-4-16(15)22(23)24/h1-8H,9-12H2 |
InChI 键 |
PGHABLPHMGQFRQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)N=NC2=CC=C(C=C2)N(CCCl)CCCl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


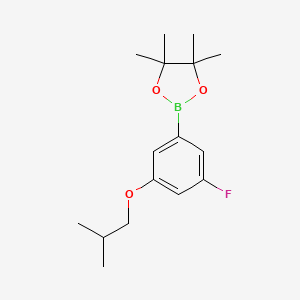
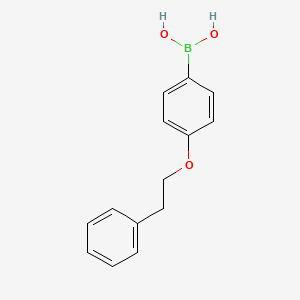
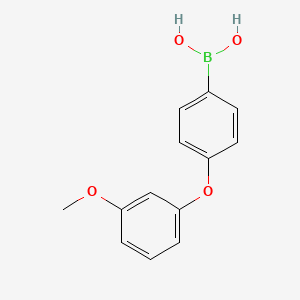

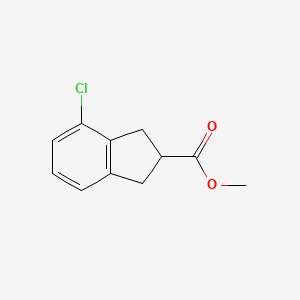
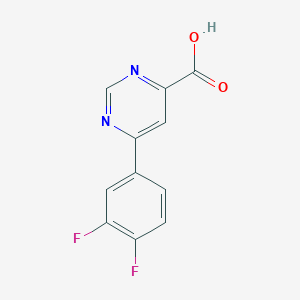
![4-[(E)-(4-Nitrophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide](/img/structure/B13988301.png)

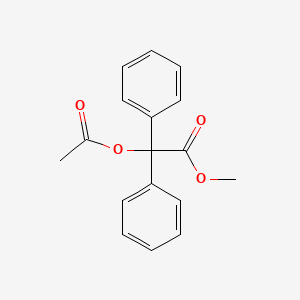
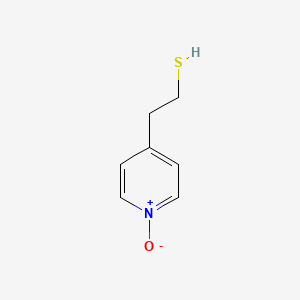
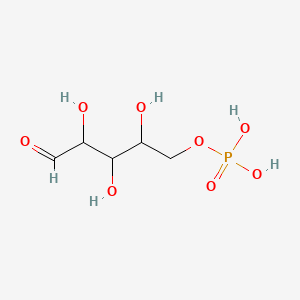
![1,1'-Sulfonylbis[3-isothiocyanato-4-(3-methylphenoxy)benzene]](/img/structure/B13988333.png)
![2,2-dichloro-N-[1-(4-chlorophenyl)-2-methylpentan-2-yl]acetamide](/img/structure/B13988334.png)
